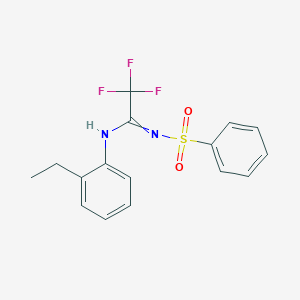

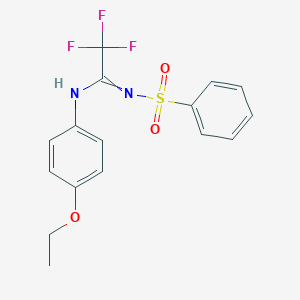

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been extensively studied in the field of cancer research due to its ability to selectively target and inhibit the activity of the MAPK pathway, which is frequently dysregulated in cancer cells.

Wirkmechanismus

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine acts by selectively inhibiting the activity of the MAPK pathway in cancer cells. Specifically, it targets the activity of the MAPK/ERK kinase (MEK) enzymes, which are upstream activators of the MAPK pathway. By inhibiting MEK activity, this compound effectively blocks the downstream signaling cascade of the MAPK pathway, leading to decreased cell proliferation and increased apoptosis.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its ability to inhibit cell proliferation and induce apoptosis, this compound has been shown to reduce the expression of genes involved in cell cycle progression and DNA replication. It has also been shown to inhibit the expression of anti-apoptotic proteins and induce the expression of pro-apoptotic proteins.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has several advantages for use in lab experiments. It is a highly selective inhibitor of the MAPK pathway, with minimal off-target effects. It is also relatively stable and easy to handle in the laboratory setting. However, there are also some limitations to its use. This compound has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. Additionally, its potency may vary depending on the specific cancer cell line being studied.

Zukünftige Richtungen

There are several potential future directions for research involving N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine. One area of interest is the development of combination therapies that include this compound and other targeted inhibitors. Another potential direction is the investigation of this compound in combination with immunotherapy, as recent studies have suggested that MAPK pathway inhibition may enhance the efficacy of immunotherapy in certain cancer types. Additionally, there is ongoing research into the development of more potent and selective MEK inhibitors, which may have improved efficacy and fewer side effects compared to this compound.

Synthesemethoden

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 4,6-dimethyl-2-nitropyrimidine with 4-fluoroaniline in the presence of a reducing agent such as iron powder or palladium on carbon. The resulting intermediate is then treated with a secondary amine, such as dimethylamine, to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. The MAPK pathway is a key signaling pathway involved in cell growth and proliferation, and its dysregulation is a common feature of many types of cancer. This compound has been shown to selectively inhibit the activity of the MAPK pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.

Eigenschaften

Molekularformel |

C12H12FN3 |

|---|---|

Molekulargewicht |

217.24 g/mol |

IUPAC-Name |

N-(4-fluorophenyl)-4,6-dimethylpyrimidin-2-amine |

InChI |

InChI=1S/C12H12FN3/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,15,16) |

InChI-Schlüssel |

LRFHPZOCXXBLIK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)C |

Löslichkeit |

32.6 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284007.png)

![N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284008.png)

![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)

![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)

![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)

![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)

![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)

![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)